molecular formula C15H14N2O2 B8704754 o-Methoxybenzaldehyde benzoylhydrazone CAS No. 39575-27-4

o-Methoxybenzaldehyde benzoylhydrazone

Cat. No.: B8704754
CAS No.: 39575-27-4
M. Wt: 254.28 g/mol
InChI Key: AIIBNESYBYQXIS-LFIBNONCSA-N
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Description

o-Methoxybenzaldehyde benzoylhydrazone: is an organic compound derived from the condensation of o-methoxybenzaldehyde and benzoylhydrazine. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The primary method for synthesizing o-methoxybenzaldehyde benzoylhydrazone involves the condensation of o-methoxybenzaldehyde with benzoylhydrazine.

    Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Methoxybenzaldehyde benzoylhydrazone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Ligand Synthesis: o-Methoxybenzaldehyde benzoylhydrazone is used as a ligand in coordination chemistry to form complexes with various metal ions.

Biology:

    Antimicrobial Activity: The compound and its metal complexes have shown significant antimicrobial activity against various bacterial and fungal strains.

Medicine:

    Pharmacological Studies: Research has indicated potential pharmacological applications, including antitumor and antiviral activities.

Industry:

    Flame Retardants: The compound is used in the development of flame retardant materials for industrial applications.

Mechanism of Action

The mechanism of action of o-methoxybenzaldehyde benzoylhydrazone involves its ability to coordinate with metal ions through its azomethine nitrogen and carbonyl oxygen atoms. This coordination can disrupt biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions enhances its flame retardant properties .

Comparison with Similar Compounds

  • o-Hydroxybenzaldehyde benzoylhydrazone
  • p-Methoxybenzaldehyde benzoylhydrazone
  • Salicylaldehyde benzoylhydrazone

Comparison:

  • o-Methoxybenzaldehyde benzoylhydrazone is unique due to the presence of the methoxy group, which influences its reactivity and coordination properties. Compared to o-hydroxybenzaldehyde benzoylhydrazone, the methoxy group provides different electronic effects, leading to variations in chemical behavior and applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing o-Methoxybenzaldehyde benzoylhydrazone, and how can reaction conditions be optimized?

The synthesis typically involves condensing o-methoxybenzaldehyde with benzoylhydrazine under reflux in a polar aprotic solvent (e.g., ethanol or dichloromethane). Acid catalysts like acetic acid or POCl3 may enhance yield . Optimization includes monitoring reaction time, temperature (70–90°C), and stoichiometric ratios (1:1 aldehyde-to-hydrazine). Purity is improved via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identify C=N stretching (~1600 cm<sup>−1</sup>) and N-H bending (~3200 cm<sup>−1</sup>) .
  • NMR : <sup>1</sup>H NMR confirms methoxy protons (~δ 3.8–4.0 ppm) and hydrazone NH (~δ 8.5–9.5 ppm). <sup>13</sup>C NMR distinguishes carbonyl (C=O, ~δ 165–170 ppm) and imine (C=N, ~δ 150–155 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

The hydrazone acts as:

  • A ligand precursor for transition-metal complexes (e.g., Cu(II) or Zn(II)) in catalysis .
  • A building block for heterocycles (e.g., triazoles or indoles) via cyclization reactions .
  • A chelating agent in analytical chemistry for metal ion detection .

Advanced Research Questions

Q. How do electrochemical properties influence the reactivity of this compound in aprotic media?

Cyclic voltammetry studies in DMF or acetonitrile reveal a two-electron reduction process at the C=N bond. The methoxy group stabilizes the radical intermediate, altering reduction potentials. Contradictions in reported potentials may arise from solvent polarity or reference electrode differences . Controlled-potential electrolysis coupled with UV-Vis monitoring can resolve mechanistic pathways .

Q. What computational methods are used to predict the biological activity of hydrazone derivatives?

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthesis .
  • QSAR Models : Relate substituent effects (e.g., methoxy position) to bioactivity .

Q. How can researchers address contradictions in solubility or toxicity data for this compound?

  • Solubility : Use Hansen solubility parameters to select solvents. Conflicting reports may stem from polymorphic forms; characterize via XRD .
  • Toxicity : Validate acute toxicity (e.g., LD50) using zebrafish or murine models. Discrepancies often arise from impurity profiles—employ HPLC-MS for batch analysis .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzaldehyde moiety or vary the hydrazine substituent (e.g., pyridyl vs. phenyl) .
  • Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogen atoms to improve pharmacokinetics .
  • Hybridization : Conjugate with pharmacophores like coumarin or thiazole to target specific enzymes .

Properties

CAS No.

39575-27-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-10-6-5-9-13(14)11-16-17-15(18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b16-11+

InChI Key

AIIBNESYBYQXIS-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1.5 g (7.3 mmol) 2-methoxybenzaldehyde and 1 g (7.3 mmol) benzhydrazide in 35 mL n-hexane was stirred overnight at room temperature. The precipitate was suctioned off, dried, and used without further purification (1.75 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Benzoic acid [1-(2-methoxyphenyl)methylidene]hydrazide

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